molecular formula C13H14F3NO4 B2710854 N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 1914266-80-0

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2710854
CAS No.: 1914266-80-0
M. Wt: 305.253
InChI Key: VGFINFNLJODREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that features a tetrahydrofuran ring, a trifluoromethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents under controlled conditions to ensure selective substitution.

    Coupling with benzamide: The final step involves coupling the intermediate with benzamide using standard amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the amide group can produce an amine.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability. The benzamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

    N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-nitrobenzamide: Features a nitro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)21-10-3-1-9(2-4-10)11(18)17-7-12(19)5-6-20-8-12/h1-4,19H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFINFNLJODREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.